![molecular formula C16H14ClF2NOS2 B2488319 (5-Chlorothiophen-2-yl)(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone CAS No. 1705211-82-0](/img/structure/B2488319.png)
(5-Chlorothiophen-2-yl)(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone
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Description
Synthesis Analysis
The synthesis of thiophene-related methanone compounds involves specific processes. Shahana and Yardily (2020) discussed the synthesis of similar compounds, using UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry for characterization. The process included density functional theory calculations for structural optimization and vibrational spectra interpretation (Shahana & Yardily, 2020).
Molecular Structure Analysis
The molecular structure of related compounds has been explored through various spectroscopic techniques and crystallography. For example, Lakshminarayana et al. (2009) conducted X-Ray Diffraction (XRD) studies on a similar compound to determine its crystal and molecular structure (Lakshminarayana et al., 2009).
Chemical Reactions and Properties
The reactivity and properties of thiophene methanone derivatives have been a subject of study. Pouzet et al. (1998) researched the nucleophilic addition reactions of sulfur- and oxygen-containing nucleophiles to a benzo[b]thiophene sulfoxide (Pouzet et al., 1998).
Physical Properties Analysis
The physical properties, such as thermal stability, are crucial for understanding the behavior of these compounds under various conditions. Karthik et al. (2021) conducted a study that included thermal properties analysis, revealing stability in a specific temperature range (Karthik et al., 2021).
Chemical Properties Analysis
Chemical properties like antibacterial and antifungal effects have been evaluated in similar compounds. Thirunarayanan (2014) synthesized (5-chloro-2-thienyl)(3-(substituted phenyl) bicyclo [2.2.1] hept-5-en-2-yl) methanones and studied their antimicrobial, antioxidant, and insect antifeedant activities (Thirunarayanan, 2014).
Scientific Research Applications
Synthesis and Characterization
Research on similar thiophene-containing compounds involves their synthesis and detailed characterization using various spectroscopic methods. For example, Shahana and Yardily (2020) synthesized novel compounds like "(4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone" and characterized them using UV, IR, NMR, and mass spectrometry. These studies provide foundational knowledge for understanding the structural and electronic properties of thiophene derivatives, which is crucial for their application in drug design and material science (Shahana & Yardily, 2020).
Antibacterial Activity
The antibacterial properties of thiophene derivatives have been a subject of interest. Docking studies and antibacterial assays are common to understand the interaction mechanisms of these compounds with bacterial proteins and their efficacy in inhibiting bacterial growth. The work by Shahana and Yardily (2020) on similar compounds through molecular docking studies aids in understanding their potential antibacterial activity, which is significant for the development of new antibiotics (Shahana & Yardily, 2020).
properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF2NOS2/c17-15-4-3-14(23-15)16(21)20-6-5-13(22-8-7-20)11-9-10(18)1-2-12(11)19/h1-4,9,13H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAOYVORISVCQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF2NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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